
2,4-Diphenyl-4-methyl-1-pentene
概要
説明
2,4-Diphenyl-4-methyl-1-pentene is an organic compound with the molecular formula C18H20. It is a colorless to almost colorless liquid that is insoluble in water but soluble in organic solvents such as hydrocarbons. This compound is known for its stability under normal conditions and is used in various chemical processes due to its unique structural properties .
科学的研究の応用
2,4-Diphenyl-4-methyl-1-pentene has several scientific research applications:
Biology: Its role in polymerization processes makes it valuable in the synthesis of biocompatible materials.
Medicine: The compound’s stability and reactivity are leveraged in the development of drug delivery systems and other medical applications.
作用機序
Target of Action
2,4-Diphenyl-4-methyl-1-pentene, also known as α-Methylstyrene dimer (MSD), primarily targets polymer radicals . It is used as a coagent in the crosslinking of polymers such as polyethylene and ethylene propylene rubber .
Mode of Action
The compound interacts with its targets through an addition-fragmentation reaction . This reaction involves the addition of MSD to polymer radicals, which increases the scorch time (the time before premature crosslinking occurs) and the crosslinking efficiency . This interaction results in changes to the polymer structure, enhancing its properties .
Biochemical Pathways
The addition-fragmentation reaction between MSD and polymer radicals is a key pathway affected by this compound . This reaction leads to the production of highly crosslinked polymers . The downstream effects include increased crosslinking efficiency and inhibition of premature crosslinking .
Result of Action
The molecular effect of this compound’s action is the formation of highly crosslinked polymers
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of the addition-fragmentation reaction . Moreover, the compound has a boiling point of 161 °C/5 mmHg and a density of 0.99 g/mL at 25 °C , indicating that its physical state can change with temperature. It’s also worth noting that safety data indicates it’s harmful to aquatic life with long-lasting effects , suggesting that environmental release should be avoided.
Safety and Hazards
将来の方向性
“2,4-Diphenyl-4-methyl-1-pentene” was first introduced in the emulsion binary copolymerization of MMA and BA based on an AFCT mechanism . The effects of “this compound” on molecular weight and its distribution, the degree of polymerization, polymerization rate, monomer conversion, particle size, and tensile properties of the formed latexes were systematically investigated . This suggests that “this compound” could have potential applications in the field of polymer production.
生化学分析
Biochemical Properties
2,4-Diphenyl-4-methyl-1-pentene plays a significant role in biochemical reactions. It acts as an effective chain transfer agent for styrene polymerization and a co-agent for peroxide-initiated polyolefin crosslinking
Cellular Effects
It is known that the compound can influence cell function by affecting the polymerization rate and monomer conversion during the production of polymers .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a chain transfer agent in the polymerization process. It is involved in an irreversible addition–fragmentation chain transfer (AFCT) mechanism during the emulsion binary copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the increase in the content of the compound can lead to a decline in molecular weight, its distribution, and the degree of polymerization .
Metabolic Pathways
It is known that the compound is involved in the polymerization process of certain compounds .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Diphenyl-4-methyl-1-pentene can be synthesized through the dimerization of α-methylstyrene. This process typically involves the use of a radical initiator such as an organic peroxide or an azo compound. The reaction is carried out in the presence of a cyclic chelate complex, such as cobalt phthalocyanine, which acts as a catalyst. The reaction conditions usually include a temperature range of 150-200°C .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process. The dimerization of α-methylstyrene is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and selectivity. The use of specific catalysts and radical initiators helps in achieving the desired product without generating harmful by-products .
化学反応の分析
Types of Reactions
2,4-Diphenyl-4-methyl-1-pentene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with radicals, leading to the formation of new compounds.
Polymerization: It acts as a chain transfer agent in the polymerization of monomers such as methyl methacrylate and butyl acrylate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic peroxides, azo compounds, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound include low molecular weight polymers with terminal double bonds and cumyl groups. These products are useful in various industrial applications .
類似化合物との比較
Similar Compounds
α-Methylstyrene Dimer: Similar in structure and function, used as a chain transfer agent in polymerization reactions.
1,1,3-Trimethyl-3-phenylindane: Another dimer of α-methylstyrene, used in similar applications.
Uniqueness
2,4-Diphenyl-4-methyl-1-pentene is unique due to its high stability and effectiveness as a chain transfer agent. Its ability to control polymerization processes without causing discoloration or other undesirable effects makes it highly valuable in both research and industrial applications .
特性
IUPAC Name |
(2-methyl-4-phenylpent-4-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKCNEIWFQCSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044253 | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6362-80-7 | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,4-diphenyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2,4-DIPHENYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7U3P4C7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the compound in polyethylene crosslinking?
A1: The compound acts as a co-agent in polyethylene crosslinking using dicumyl peroxide. [] It increases both the scorch time at lower temperatures (145°C) and crosslinking efficiency at higher temperatures (180°C). [] This dual functionality makes it valuable in controlling the crosslinking process.
Q2: Can the compound be synthesized catalytically?
A2: Yes, the compound can be selectively produced via the dimerization of α-methylstyrene (AMS) using acidic catalysts. [, , ] Brønsted acidic ionic liquids like [Hmim]+B have shown great promise, achieving high yields (90%) and conversions (96%) under optimized conditions. [, ]
Q3: What are the advantages of using ionic liquids in this synthesis?
A3: Utilizing ionic liquids offers several advantages: they act as both solvent and catalyst, eliminate the need for volatile organic solvents, and enable high selectivity and efficiency in producing the compound. [, ] This aligns with green chemistry principles by reducing environmental impact.
Q4: How is the compound quantified in industrial phenol?
A4: A sensitive and rapid method utilizes solid-phase microextraction (SPME) coupled with gas chromatography (GC) to determine the compound's presence in industrial phenol. [] This method offers good linearity and low detection limits, making it suitable for trace analysis.
Q5: What insights can be gained from using the compound as a radical trapping agent?
A5: The compound serves as an effective radical trapping agent, providing valuable insights into the initiation mechanisms of organic peroxides, even at high temperatures. [, , ] By analyzing the products formed after trapping peroxide-derived radicals, researchers can determine the decomposition pathways and hydrogen abstraction abilities of various peroxides.
Q6: What is known about the estrogenic activity of the compound?
A6: Research indicates that the compound exhibits estrogenic activity. [] This finding highlights potential concerns about its presence in materials that come into contact with food, as it might leach and pose health risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




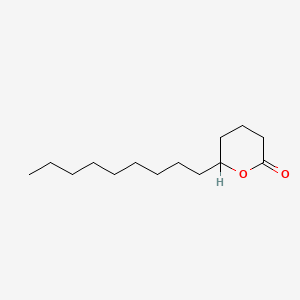
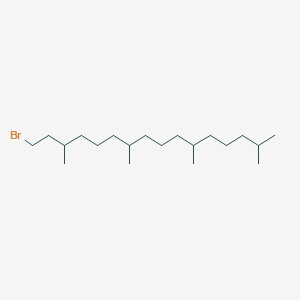
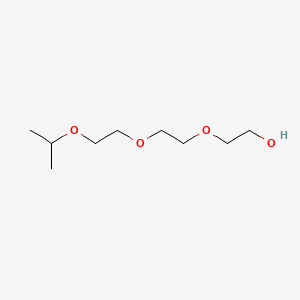
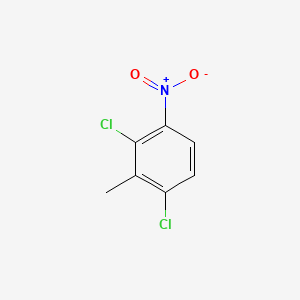

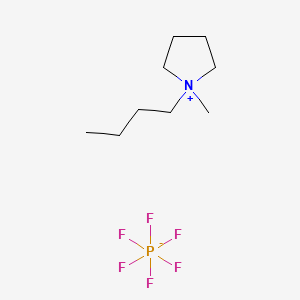
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
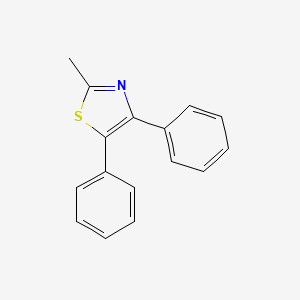
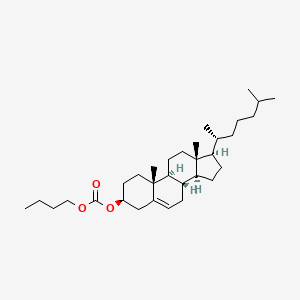


![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)
